molecular formula C9H10N2 B8497317 4-Ethyl-5-ethynylpyridin-2-amine CAS No. 1321612-92-3

4-Ethyl-5-ethynylpyridin-2-amine

Cat. No. B8497317
M. Wt: 146.19 g/mol
InChI Key: LFAFXOGOXFVBTD-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP3 starting from 3.3 g (15 mmol) 4-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 1.04 g (7.5 mmol) K2CO3 in 30 mL MeOH. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 1.78 g (81%).
Name
4-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([C:9]#[C:10][Si](C)(C)C)=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1)[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[CH2:1]([C:3]1[C:8]([C:9]#[CH:10])=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
4-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine
Quantity
3.3 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1C#C[Si](C)(C)C)N
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel using a DCM/MeOH gradient

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1C#C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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